N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
CAS No.: 2549017-53-8
Cat. No.: VC11811419
Molecular Formula: C19H25N7
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549017-53-8 |
|---|---|
| Molecular Formula | C19H25N7 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-ethyl-2-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]-6-methylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C19H25N7/c1-3-20-17-12-15(2)21-19(23-17)25-10-8-24(9-11-25)13-16-14-26-7-5-4-6-18(26)22-16/h4-7,12,14H,3,8-11,13H2,1-2H3,(H,20,21,23) |
| Standard InChI Key | QNWBLIWDNLLGOC-UHFFFAOYSA-N |
| SMILES | CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC3=CN4C=CC=CC4=N3 |
| Canonical SMILES | CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC3=CN4C=CC=CC4=N3 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The molecule integrates three distinct pharmacophores:
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A pyrimidine ring substituted with methyl and ethylamine groups at positions 6 and 4, respectively
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A piperazine spacer linked via a methylene bridge
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An imidazo[1,2-a]pyridine heterocycle at the terminal position
This trifunctional design enables simultaneous interaction with multiple biological targets, a strategy increasingly employed in polypharmacology.
Quantitative Descriptors
Table 1 summarizes key molecular properties derived from computational analyses:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₂₅N₇ | |
| Molecular weight | 351.4 g/mol | |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 6 | |
| Topological polar surface area | 76.2 Ų | |
| LogP (octanol-water) | 2.34 |
The moderate lipophilicity (LogP 2.34) suggests favorable membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration capabilities.
Synthetic Considerations
Retrosynthetic Analysis
The molecule likely originates from convergent synthesis involving three primary building blocks:
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6-Methyl-4-aminopyrimidine core
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Piperazine-methylimidazo[1,2-a]pyridine module
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Ethylamine side chain
Key challenges include:
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Regioselective functionalization of the imidazo[1,2-a]pyridine ring
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Steric hindrance during piperazine coupling
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Purification of the final product due to multiple basic nitrogen centers
Proposed Pathway
While explicit synthetic details remain unpublished, a plausible route involves:
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Imidazo[1,2-a]pyridine synthesis via Gould-Jacobs cyclization of 2-aminopyridine with α-bromoketones
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Methylation at the imidazo[1,2-a]pyridine C2 position using methyl iodide
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Piperazine functionalization through nucleophilic substitution with chloromethylimidazo[1,2-a]pyridine
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Pyrimidine coupling via Buchwald-Hartwig amination
ADMET Profiling
Computational Predictions
Early-stage in silico modeling yields mixed results:
| Parameter | Prediction | Confidence |
|---|---|---|
| Cytochrome P450 3A4 inhibition | High (Ki = 4.2 μM) | Moderate |
| Plasma protein binding | 89% | High |
| hERG inhibition | pIC₅₀ = 5.1 | Low |
| Oral bioavailability | 56% | Moderate |
These predictions warrant experimental validation due to potential off-target effects from the piperazine moiety.
Toxicity Considerations
The piperazine component raises specific concerns:
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Histamine release: Common in N-substituted piperazines, potentially causing immune reactions
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MAO inhibition: Structural analogs show moderate monoamine oxidase A affinity (Ki ≈ 300 nM)
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Genotoxic risk: Nitrosation of secondary amines could form carcinogenic N-nitrosamines
Future Directions
Priority Investigations
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Target deconvolution: Chemical proteomics to identify binding partners
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Metabolic stability: Hepatic microsome assays across species
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In vivo efficacy: Xenograft models for oncology applications
Structural Optimization
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Piperazine replacement: Testing morpholine or piperidine analogs to reduce toxicity
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Halogen incorporation: Fluorine at C7 of imidazo[1,2-a]pyridine to enhance target affinity
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Prodrug development: Phosphate esters to improve aqueous solubility
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